molecular formula C26H28N2O3 B14979693 1-(3,5-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol

1-(3,5-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol

Cat. No.: B14979693
M. Wt: 416.5 g/mol
InChI Key: MDZJKSUMOZYJBX-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol is a complex organic compound that features a benzimidazole core linked to a propanol chain, which is further substituted with dimethylphenoxy and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of Propanol Chain: The propanol chain is introduced via nucleophilic substitution reactions, often using halogenated propanol derivatives.

    Substitution with Phenoxy Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the benzimidazole ring to form dihydrobenzimidazole.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) in anhydrous solvents.

    Substitution: Strong bases like NaH (Sodium hydride) or KOH (Potassium hydroxide) in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-(3,5-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their activity. The phenoxy groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
  • 5-[(3-methylphenoxy)methyl]-1,3-oxazolidin-2-one
  • 1-[(3,5-dimethylphenoxy)methyl]-3-(1-pyrrolidinylcarbonyl)-1H-pyrazole

Uniqueness

1-(3,5-dimethylphenoxy)-3-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol is unique due to its combination of a benzimidazole core with phenoxy-substituted propanol chains. This structure imparts specific chemical and biological properties that are distinct from other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

1-(3,5-dimethylphenoxy)-3-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]propan-2-ol

InChI

InChI=1S/C26H28N2O3/c1-18-7-6-8-22(12-18)31-17-26-27-24-9-4-5-10-25(24)28(26)15-21(29)16-30-23-13-19(2)11-20(3)14-23/h4-14,21,29H,15-17H2,1-3H3

InChI Key

MDZJKSUMOZYJBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC(=CC(=C4)C)C)O

Origin of Product

United States

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